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Compound of Interest

Compound Name: 2-Thiohydantoin

Cat. No.: B1682308 Get Quote

Spectroscopic Profile of 2-Thiohydantoin: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis

of 2-Thiohydantoin, a heterocyclic compound of significant interest in medicinal chemistry and

drug development. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS), this document outlines the key structural features

and analytical methodologies for the unambiguous characterization of this important scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of 2-
Thiohydantoin, providing detailed information about the hydrogen and carbon framework of

the molecule.

¹H NMR Spectroscopy
The proton NMR spectrum of 2-Thiohydantoin is characterized by distinct signals

corresponding to the protons on the heterocyclic ring. The chemical shifts are influenced by the

solvent and any substituents on the ring. For the parent 2-Thiohydantoin (derived from

glycine), the key resonances are observed for the methylene protons at the C5 position and the

protons attached to the nitrogen atoms (N1-H and N3-H). In general, 2-thiohydantoins exhibit
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three characteristic ¹H-NMR chemical shifts: H-5 at 4.0-4.5 ppm, N1-H at 8.9-9.5 ppm, and N3-

H at 10.5-11.0 ppm[1].

Table 1: ¹H NMR Chemical Shifts for 2-Thiohydantoin

Proton Chemical Shift (δ, ppm) in DMSO-d₆

CH₂ (C5) ~4.03

NH (N1) ~9.80

NH (N3) ~11.61

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides critical information about the carbon skeleton of 2-
Thiohydantoin. The most notable signals are the downfield shifts of the carbonyl (C4) and

thiocarbonyl (C2) carbons. The substitution of the C2 carbonyl oxygen in hydantoin with sulfur

in 2-thiohydantoin leads to a significant downfield shift for the C2 carbon. Characteristic peaks

in the ¹³C-NMR spectra for 2-thiohydantoins are observed at 50-70 ppm for C-5 and 156-187

ppm for the thiocarbonyl and carbonyl groups[1].

Table 2: ¹³C NMR Chemical Shifts for 2-Thiohydantoin

Carbon Chemical Shift (δ, ppm) in DMSO-d₆

C2 (C=S) ~187.38

C4 (C=O) ~178.40

C5 (CH₂) ~54.21

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups

present in 2-Thiohydantoin. The most diagnostic absorptions are the stretching vibrations of

the carbonyl (C=O) and thiocarbonyl (C=S) groups.

Table 3: Characteristic IR Absorption Bands for 2-Thiohydantoin
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Functional Group Vibrational Mode Wavenumber (cm⁻¹)

N-H Stretch 3100 - 3400

C=O (Amide) Stretch 1700 - 1745

C=S (Thioamide) Stretch 1100 - 1300

The presence of a strong absorption band in the 1700-1745 cm⁻¹ region is indicative of the C4

carbonyl group, while the appearance of a band in the 1100-1300 cm⁻¹ range confirms the

presence of the C2 thiocarbonyl group.

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of 2-Thiohydantoin and to

gain insights into its fragmentation patterns, which can aid in structural confirmation. The

molecular weight of the parent 2-Thiohydantoin is 116.14 g/mol . Depending on the ionization

technique used, the molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) can be

observed.

Table 4: Mass Spectrometry Data for 2-Thiohydantoin

Parameter Value

Molecular Formula C₃H₄N₂OS

Molecular Weight 116.14 g/mol

Exact Mass 116.0044

Key Ion Peaks (m/z) 116 (M⁺), 88, 60

Electron ionization (EI) can lead to fragmentation, providing structural information. Electrospray

ionization (ESI) is a softer ionization technique that typically results in the observation of the

protonated molecule.

Experimental Protocols
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The following are generalized experimental protocols for the spectroscopic analysis of 2-
Thiohydantoin.

NMR Spectroscopy
Sample Preparation: A sample of 5-10 mg of 2-Thiohydantoin is dissolved in approximately

0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a

frequency of 300-500 MHz for protons.

¹H NMR Parameters:

Number of scans: 16-64

Relaxation delay: 1-2 seconds

Chemical shifts are referenced to the residual solvent peak.

¹³C NMR Parameters:

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

Proton decoupled

Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of dry 2-Thiohydantoin is finely ground in an agate mortar.

The ground sample is mixed with 100-200 mg of dry, IR-grade potassium bromide (KBr).

The mixture is further ground to ensure homogeneity.

The mixture is then compressed in a pellet die under high pressure to form a transparent

pellet.
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Instrumentation: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted

from the sample spectrum.

Mass Spectrometry
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or

acetonitrile, to a concentration of approximately 1 mg/mL.

Instrumentation: An ESI or EI mass spectrometer is used for analysis.

Electrospray Ionization (ESI-MS):

The sample solution is introduced into the ESI source at a flow rate of 5-10 µL/min.

The analysis can be performed in both positive and negative ion modes.

Electron Ionization (EI-MS):

A small amount of the solid or a solution of the sample is introduced into the ion source via

a direct insertion probe.

The sample is vaporized by heating, and then ionized by a beam of electrons (typically 70

eV).
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Chemical Structure of 2-Thiohydantoin

Chemical Structure of 2-Thiohydantoin
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Caption: Chemical Structure of 2-Thiohydantoin

Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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